2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone
Description
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Properties
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c1-2-23-13-6-7-14-16(9-13)25-17(18-14)24-10-15(20)11-4-3-5-12(8-11)19(21)22/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVQBSAZWZGIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 372.51 g/mol. The structure features a benzothiazole moiety linked to an ethanone group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19 H20 N2 O2 S2 |
| Molecular Weight | 372.51 g/mol |
| LogP | 4.0994 |
| Polar Surface Area | 40.485 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For example, a study found that related benzothiazole compounds showed effective inhibition against various bacterial strains, including E. coli and S. aureus .
Anticancer Potential
A notable study highlighted the cytotoxic effects of benzothiazole derivatives on cancer cell lines. The compound was tested against human breast cancer cells (MCF-7) and showed promising results with an IC50 value indicating significant cell growth inhibition . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases . The anti-inflammatory activity was assessed using lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies and Research Findings
Several research projects have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR).
- Cytotoxicity Studies : A study conducted on various benzothiazole derivatives indicated that substituents on the benzothiazole ring significantly affect cytotoxicity. The presence of electron-withdrawing groups increased activity against cancer cells .
- Enzyme Inhibition : Compounds similar to 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone have been screened for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases .
- Metal Chelation : Some studies suggest that benzothiazole derivatives can chelate metal ions, which may play a role in their biological activity by reducing oxidative stress in cells .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural motifs to 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential for development as antimicrobial agents .
Cytotoxicity Against Cancer Cells
Studies have demonstrated that this compound may possess cytotoxic effects against various cancer cell lines. For example, similar compounds have exhibited selective cytotoxicity towards human liver cancer cells (HepG2), with selectivity indices significantly higher than traditional chemotherapeutic agents like methotrexate . This suggests that the compound could be a candidate for further investigation in cancer therapy.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases, such as neurodegenerative disorders. For instance, some derivatives have been shown to inhibit acetylcholinesterase, a key enzyme in neurotransmitter regulation .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) group acts as a nucleophilic site, enabling substitution reactions under basic conditions. For example:
-
Reaction with alkyl halides : In dimethyl sulfoxide (DMSO) with K₂CO₃ as a base, the sulfanyl group undergoes alkylation to form thioether derivatives.
-
Displacement by amines : Primary amines (e.g., methylamine) displace the sulfanyl group at 60–80°C, yielding substituted acetamide derivatives .
Key Data :
| Reaction Type | Conditions | Product Yield | Reference |
|---|---|---|---|
| Alkylation | DMSO, K₂CO₃, RT, 12h | 68–72% | |
| Aminolysis | Ethanol, 60°C, 6h | 55–60% |
Reduction of the Nitro Group
The 3-nitrophenyl group undergoes selective reduction to an amine using catalytic hydrogenation (H₂/Pd-C) or stannous chloride (SnCl₂/HCl):
Findings :
Coordination with Metal Ions
The compound acts as a bidentate ligand, coordinating via:
Spectroscopic Evidence :
| Metal Complex | FT-IR Shifts (cm⁻¹) | UV-Vis λ_max (nm) | Magnetic Moment (BM) |
|---|---|---|---|
| Co(II) | 1634 (C=O → 1602) | 480, 610 | 4.12 |
| Cu(II) | 1634 (C=O → 1598) | 525, 680 | 1.85 |
Figure 1: Proposed coordination geometry supported by DFT calculations (M06/6-311G+) .
Electrophilic Aromatic Substitution
The benzothiazole and nitrophenyl rings exhibit differential reactivity:
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Benzothiazole : Electron-rich due to ethoxy substitution; undergoes nitration at C5.
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Nitrophenyl : Electron-deficient; resists further electrophilic attack but participates in nucleophilic aromatic substitution under forcing conditions .
Reaction Example :
\text{Benzothiazole} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{5-Nitro derivative (62% yield)}[1]
Oxidation Reactions
The sulfanyl bridge oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA:
Kinetic Data :
-
Sulfoxide formation: Complete in 2h with 30% H₂O₂ at 50°C.
-
Over-oxidation to sulfone requires 12h.
Biological Activity Correlations
Reactivity directly impacts bioactivity:
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Antimicrobial Activity : Metal complexes show enhanced activity (e.g., 21 mm zone against E. coli) compared to free ligands .
-
Antioxidant Capacity : Cu(II) complexes exhibit 72% DPPH radical scavenging (IC₅₀ = 144 μM) .
Computational Insights
Density Functional Theory (DFT) studies (M06/6-311G+) reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
